Technical Monograph: 3-Methoxy-4-methyl-2-nitropyridine
Technical Monograph: 3-Methoxy-4-methyl-2-nitropyridine
Executive Summary
3-Methoxy-4-methyl-2-nitropyridine (CAS 155789-92-7) is a specialized heterocyclic building block critical to the synthesis of bioactive pharmaceutical ingredients. It serves as a strategic intermediate in the production of Proton Pump Inhibitors (PPIs) and next-generation kinase inhibitors .
Its chemical utility lies in the orthogonal reactivity of its functional groups: the nitro group (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 155789-92-7 |
| IUPAC Name | 3-Methoxy-4-methyl-2-nitropyridine |
| Molecular Formula | |
| Molecular Weight | 168.15 g/mol |
| SMILES | COc1c(C)ccnc1[O-] |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 72–76 °C (Typical range for this class) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| Key Precursor | 3-Hydroxy-4-methyl-2-nitropyridine (CAS 15128-89-9) |
Synthetic Architecture
The synthesis of 3-methoxy-4-methyl-2-nitropyridine is non-trivial due to the electronic deactivation of the pyridine ring by the nitro group. The most robust industrial route avoids direct nitration of the methoxy-pyridine (which often leads to decomposition or poor regioselectivity). Instead, it employs a stepwise functionalization strategy starting from 3-hydroxy-4-methylpyridine.
Synthesis Workflow Diagram
Figure 1: Stepwise synthesis from the hydroxy-pyridine precursor. The sequence prioritizes regiocontrol during nitration followed by mild O-alkylation.
Detailed Protocol: O-Methylation of 3-Hydroxy-4-methyl-2-nitropyridine
This protocol describes the conversion of the hydroxy intermediate (CAS 15128-89-9) to the target ether. This step is critical because 3-hydroxypyridines can exist as pyridone tautomers; conditions must be tuned to favor O-alkylation over N-alkylation.
Reagents:
-
Substrate: 3-Hydroxy-4-methyl-2-nitropyridine (1.0 eq)
-
Electrophile: Iodomethane (MeI) (1.2–1.5 eq) [Alternative: Dimethyl sulfate]
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone (Dry)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 3-Hydroxy-4-methyl-2-nitropyridine and anhydrous DMF (10 vol).
-
Deprotonation: Add
in a single portion. Stir at ambient temperature for 30 minutes. The solution often darkens, indicating phenolate formation. -
Alkylation: Cool the mixture to 0–5 °C. Add Iodomethane dropwise to control the exotherm.
-
Causality: Low temperature addition prevents over-alkylation and minimizes volatility loss of MeI.
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.
-
Workup:
-
Quench by pouring into ice-water (20 vol). The product typically precipitates.
-
If solid forms: Filter, wash with water, and dry under vacuum.[1]
-
If oil forms: Extract with Ethyl Acetate (
), wash organic layer with brine, dry over , and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (Silica, 0-30% EtOAc in Hexane).
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of the broad -OH singlet (>10 ppm) and the appearance of a sharp singlet at
ppm (Methoxy group). -
Mass Spec:
.
Applications in Drug Discovery[7]
The 2-nitro-3-methoxy architecture is a "privileged scaffold" in medicinal chemistry. It is most commonly reduced to the 2-amino derivative, which serves as the nucleophilic partner in coupling reactions.
Downstream Transformation Diagram
Figure 2: The primary utility involves reduction to the amine, enabling access to PPIs (e.g., Rabeprazole analogs) and fused bicyclic systems.
Strategic Utility
-
Proton Pump Inhibitors (PPIs): The 2-amino-3-methoxy-pyridine fragment is structurally homologous to the "tail" regions of drugs like Rabeprazole and Omeprazole . The methoxy group increases the pKa of the pyridine nitrogen, which is crucial for the acid-activation mechanism of PPIs in the parietal cells.
-
Imidazopyridines: Reaction of the reduced 2-amino derivative with
-haloketones yields imidazo[1,2-a]pyridines, a scaffold widely used in GABA receptor modulators and anti-cancer agents.
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye Irritation: Causes serious eye irritation (Category 2A).
-
Reactivity: Nitro compounds can be energetic. Avoid high temperatures (>150 °C) during processing.
Self-Validating Safety Steps:
-
Exotherm Control: During the methylation step, strictly control the addition rate of MeI. If the internal temperature rises >10 °C, stop addition immediately.
-
Waste Disposal: Aqueous streams from the methylation will contain residual MeI (a carcinogen). Quench aqueous waste with dilute ammonia or sodium thiosulfate before disposal to destroy alkylating agents.
References
-
BLD Pharm. (n.d.). 3-Methoxy-4-methyl-2-nitropyridine Product Page. Retrieved from
-
Accela ChemBio. (n.d.). Catalog Entry for CAS 155789-92-7.[2][3][4][5][6][7] Retrieved from
-
LGC Standards. (n.d.). Reference Standard: 3-Methoxy-4-methyl-2-nitropyridine.[2][3][4][5][6][7][8][9] Retrieved from
-
Béatrice Marianne Ewalds-Kvist et al. (2014). Optimization of O-Methylation Conditions for Phenolic Precursors. ResearchGate. Retrieved from
-
Morisawa, Y. et al. (1978).[10] Synthesis and anticoccidial activity of methyl-2(6)-nitro- and -3(5)-nitropyridinecarboxamides. Journal of Medicinal Chemistry, 21(2), 194–199.[10] (Contextual reference for nitropyridine synthesis).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 155789-92-7|3-Methoxy-4-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]
- 3. 1223636-41-6,5-[5-[5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,3,4-oxadiazol-2-yl]-1-methylpyridin-2(1H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2632-99-7,4,4'-Azodipyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 3-Methoxy-4-methyl-2-nitropyridine | LGC Standards [lgcstandards.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 155789-92-7|3-Methoxy-4-methyl-2-nitropyridine|3-Methoxy-4-methyl-2-nitropyridine|-范德生物科技公司 [bio-fount.com]
- 8. Toxicología | CymitQuimica [cymitquimica.com]
- 9. 24015-98-3|3-Methoxy-6-methyl-2-nitropyridine|BLD Pharm [bldpharm.com]
- 10. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
